Octyltin trichloride
Overview
Description
Octyltin trichloride, also known as trichlorooctylstannane, is an organotin compound with the chemical formula C8H17Cl3Sn. It is a member of the organotin family, which consists of compounds containing tin bonded to organic groups. This compound is primarily used as an intermediate in the production of polymer stabilizers, catalysts in organic synthesis, and as a reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyltin trichloride can be synthesized through the direct reaction of tin with octyl chloride in the presence of a catalyst such as phosphorus trichloride. The reaction typically occurs at elevated temperatures ranging from 175°C to 200°C. The process involves the simultaneous distillation of the formed product to ensure purity .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the extraction of mono-n-octyltin trichloride from a mixture of organotin chlorides into an aqueous phase containing hydrochloric acid. This is followed by purification steps to remove dioctyltin and trioctyltin compounds, ensuring a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Octyltin trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing one or more chlorine atoms with other groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can produce octyltin alkoxides, while oxidation reactions can yield octyltin oxides .
Scientific Research Applications
Octyltin trichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in esterification and trans-esterification reactions, and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymer stabilizers, particularly for polyvinyl chloride (PVC) products, and as a curing agent for urethanes and silicones
Mechanism of Action
The mechanism of action of octyltin trichloride involves its interaction with various molecular targets and pathways. In polymer stabilization, it reacts with hydrochloric acid released during the degradation of PVC, forming stable organotin chlorides that prevent further degradation. In biological systems, it can interact with cellular components, leading to potential toxic effects such as oxidative stress and disruption of cellular functions .
Comparison with Similar Compounds
Octyltin trichloride is part of a broader family of organotin compounds, including:
Dioctyltin dichloride: Contains two octyl groups bonded to tin and is used as a stabilizer and catalyst.
Trioctyltin chloride: Contains three octyl groups bonded to tin and is used in similar applications.
Tetraoctyltin: Contains four octyl groups bonded to tin and is used as a precursor in various chemical reactions.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as an effective intermediate in the production of polymer stabilizers and as a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in both scientific research and industrial processes .
Properties
IUPAC Name |
trichloro(octyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.3ClH.Sn/c1-3-5-7-8-6-4-2;;;;/h1,3-8H2,2H3;3*1H;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTLMJZQCBRQAT-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029659 | |
Record name | Stannane, trichlorooctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029659 | |
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Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Colorless liquid; [OECD SIDS] Pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Stannane, trichlorooctyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichlorooctylstannane | |
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Vapor Pressure |
0.004 [mmHg] | |
Record name | Trichlorooctylstannane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19036 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3091-25-6 | |
Record name | Octyltin trichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3091-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octyltin trichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003091256 | |
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Record name | Octyltin trichloride | |
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Record name | Stannane, trichlorooctyl- | |
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Record name | Stannane, trichlorooctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029659 | |
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Record name | Trichlorooctylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.487 | |
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Record name | OCTYLTIN TRICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5LF90P46Q | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of converting Octyltin trichloride to its tetraalkyltin derivative in analytical chemistry?
A1: this compound (OctSnCl3) and dioctyltin dichloride (Oct2SnCl2) are not easily analyzed directly using gas chromatography (GC) due to their low volatility. The research paper describes a method for converting these compounds into more volatile forms, OctSnEt3 and Oct2SnEt2, by reacting them with sodium tetraethylborate (NaBEt4) []. This derivatization step allows for the separation and quantification of these organotin compounds using gas chromatography coupled with atomic absorption spectrometry (GC AA) and gas chromatography-mass spectrometry (GC MS) []. These techniques are crucial for identifying and quantifying these compounds in various matrices, contributing to environmental monitoring and safety assessments.
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